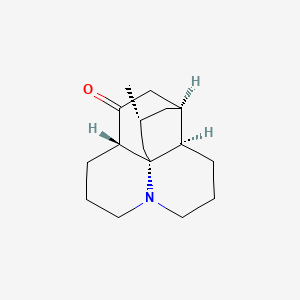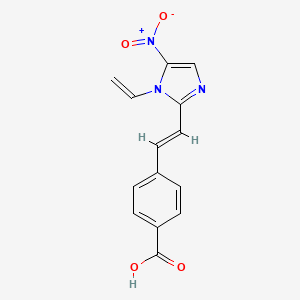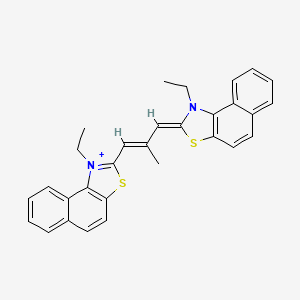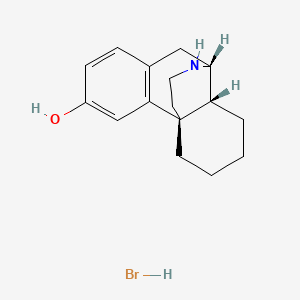
Arsanylium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsanylium is an arsenic hydride.
Wissenschaftliche Forschungsanwendungen
Agricultural Research and Pest Management
- Research in application technology for pest management emphasizes the importance of agricultural pesticide application for crop protection and environmental safety. Development of application systems, drift management, efficacy enhancement, and remote sensing play a crucial role in this field (Smith & Thomson, 2003).
Environmental Impact and Remediation
- The cosorption of uranyl and arsenate on aluminum oxide surfaces is studied to understand the behavior of these elements in environmental contexts. This research is crucial for developing predictive models of uranyl uptake by aluminum oxide in the presence of arsenate, which has significant implications for phosphate-based uranium remediation systems (Tang & Reeder, 2009).
Soil and Crop Science
- The effects of different forms and sources of arsenic on crop yield and concentration are explored. This research provides insights into how arsenic application rates, soil type, and crop species influence crop yields and arsenic concentration in agricultural settings (Jiang & Singh, 1994).
Remote Sensing in Agriculture
- The use of remote sensing systems in agriculture helps in targeting areas in fields where pests are present, allowing for more efficient and targeted application of treatments. This technology significantly impacts pest control and crop management strategies (Pinter et al., 2003).
Toxicity and Stress Response in Plants
- Research on arsenate toxicity in red clover plants provides insights into the biochemical stress responses caused by arsenic incorporation. This includes the study of superoxide dismutase activity, peroxidase activity, and the impact on chlorophyll concentrations (Mascher et al., 2002).
Food Safety and Security
- The Agricultural Research Service of the USDA conducts research to ensure food safety and security, focusing on controlling harmful contaminants and meeting regulatory requirements. This research is vital for maintaining global food safety standards (Tu, 2020).
Analytical Techniques in Environmental Science
- The optimization of the arsenazo-III method for determining uranium in water and plant samples demonstrates advancements in photometric techniques for environmental monitoring and analysis (Jauberty et al., 2013).
Eigenschaften
Produktname |
Arsanylium |
|---|---|
Molekularformel |
AsH2+ |
Molekulargewicht |
76.938 g/mol |
InChI |
InChI=1S/AsH2/h1H2/q+1 |
InChI-Schlüssel |
SVZSKDKRFCIVHU-UHFFFAOYSA-N |
Kanonische SMILES |
[AsH2+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



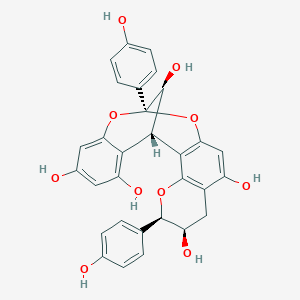

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1235798.png)
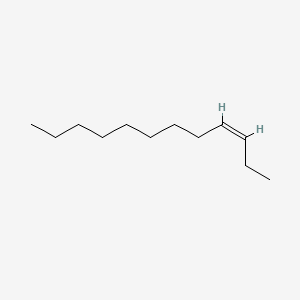
![(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde](/img/structure/B1235803.png)
![[(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B1235807.png)
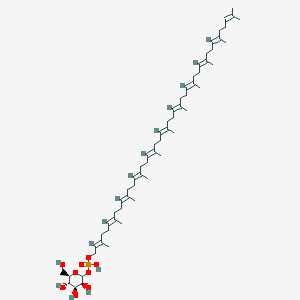
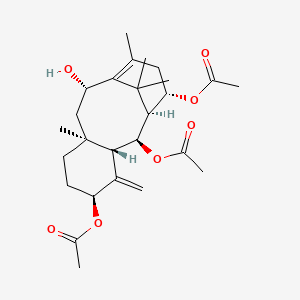
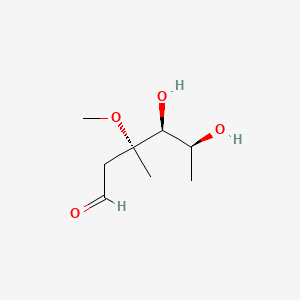
![[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]alanine](/img/structure/B1235813.png)
